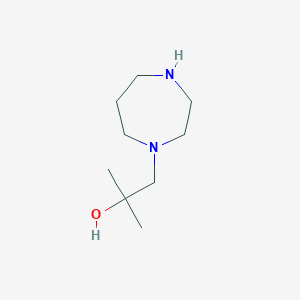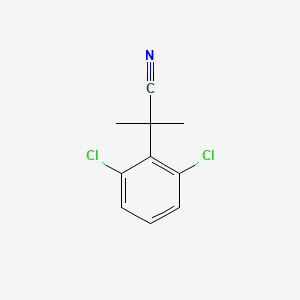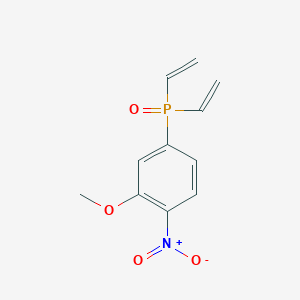
(3-Methoxy-4-nitrophenyl)divinylphosphine oxide
Vue d'ensemble
Description
(3-Methoxy-4-nitrophenyl)divinylphosphine oxide (3-MNP) is a versatile and powerful reagent used in a wide range of organic synthesis and biochemistry applications. It is a phosphine oxide derivative of 3-methoxy-4-nitrophenyl (MNP) and is an important component in the synthesis of a variety of compounds. 3-MNP is a highly reactive reagent that can be used in a variety of synthetic pathways, including the formation of carbon-carbon bonds, the preparation of nitroalkenes, and the synthesis of organophosphates. Additionally, it is also used in the synthesis of a wide range of pharmaceuticals, including anti-cancer drugs and antibiotics.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Reactions
- Diethyl {(4-methoxyphenyl)[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-ylamino]methyl}phosphonate was synthesized showcasing the interaction between nitro-substituted phenyl rings and methoxy-substituted phenyl rings, which are crucial for designing novel compounds with potential applications in medicinal chemistry and materials science (Li-he Yin et al., 2008).
Catalysis and Chemical Transformations
- Rhodium-Catalyzed Enantioposition-Selective Hydroarylation of Divinylphosphine Oxides with Aryl Boroxines was reported, illustrating the high yields and selectivity achievable in reactions involving phosphine oxides, which are relevant for asymmetric synthesis and the production of P-stereogenic compounds (Zhe Wang & Tamio Hayashi, 2018).
Organic Synthesis and Reaction Mechanisms
- The study on the formation of isocyanates by deoxygenation of C-nitrosocarbonyl compounds reveals the role of phosphine oxides in facilitating the deoxygenation process, which is critical for understanding reaction mechanisms and developing synthetic routes for organic compounds (John E. T. Corrie et al., 1982).
Photophysical and Electrochemical Properties
- Research on Novel Light-Emitting Ternary Eu3+ Complexes based on Multifunctional Bidentate Aryl Phosphine Oxide Derivatives highlights the tuning of photophysical and electrochemical properties towards bright electroluminescence, demonstrating the potential of phosphine oxide derivatives in optoelectronic applications (Hui Xu et al., 2010).
Propriétés
IUPAC Name |
4-bis(ethenyl)phosphoryl-2-methoxy-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NO4P/c1-4-17(15,5-2)9-6-7-10(12(13)14)11(8-9)16-3/h4-8H,1-2H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWVMYQFKOZWJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)P(=O)(C=C)C=C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-4-nitrophenyl)divinylphosphine oxide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

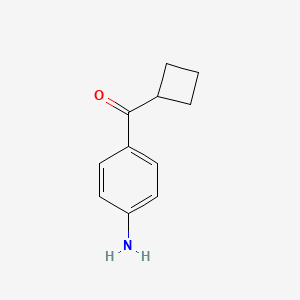
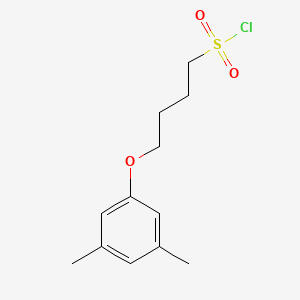
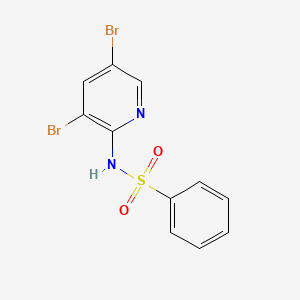

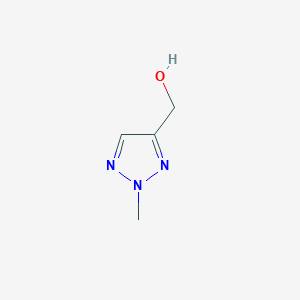
![[4-(Methylamino)oxan-4-yl]methanol](/img/structure/B1426981.png)

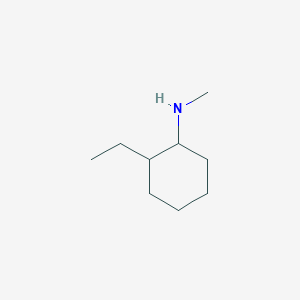

![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1426990.png)
![2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1426992.png)
![4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1426993.png)
